Boc-Beta-Ala-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

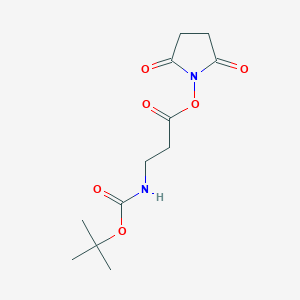

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWATMRQKCTKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443523 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-87-0 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-Beta-Ala-OSu

Introduction

In the fields of peptide chemistry, drug development, and bioconjugation, the precise and stable linking of molecular entities is paramount. N-α-(tert-butoxycarbonyl)-β-alanine-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Beta-Ala-OSu, is a bifunctional reagent designed for this purpose. It serves as a cornerstone building block, providing a flexible β-alanine spacer equipped with a temporarily protected amine and a highly reactive carboxyl group.[1][2] The strategic combination of an acid-labile tert-butyloxycarbonyl (Boc) protecting group and an amine-reactive N-hydroxysuccinimide (NHS) ester makes this compound an invaluable tool for the controlled, stepwise synthesis of complex biomolecules and conjugates.[2][3] This guide offers a comprehensive examination of its chemical properties, reaction mechanisms, and practical applications for researchers and development professionals.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design.

| Property | Value | References |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |

| Synonyms | Boc-β-alanine N-hydroxysuccinimide ester, N-Boc-beta-Ala-OSu | [2][4] |

| CAS Number | 32703-87-0 | [2][4] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [2] |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Melting Point | 110 - 118 °C | [2] |

| Storage Conditions | Store at -20°C, desiccated. Temperature sensitive. | [2][6] |

Structural Analysis and Functional Roles

The utility of this compound is derived directly from the distinct functions of its three core components: the Boc protecting group, the β-alanine spacer, and the N-hydroxysuccinimide ester.

Caption: Chemical structure of this compound.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in peptide synthesis.[7] Its primary function is to render the β-alanine amine nucleophilically inert, preventing self-polymerization or undesired reactions during the conjugation of the NHS ester. A key feature is its lability under acidic conditions (e.g., with trifluoroacetic acid, TFA), while remaining stable to a wide range of nucleophiles and basic conditions.[8] This allows for an "orthogonal" deprotection strategy, where the Boc group can be removed without affecting other protecting groups, such as base-labile Fmoc groups.[1][7]

-

The β-Alanine Spacer: Unlike its chiral α-amino acid counterparts, β-alanine is achiral and provides a simple, flexible three-carbon chain (propyl) linker.[9] In bioconjugation, this spacer arm physically separates the conjugated molecule from the biomolecule (e.g., an antibody), which can help to reduce steric hindrance and preserve the biological activity of the protein.[1]

-

The N-Hydroxysuccinimide (NHS) Ester: This moiety is the reactive center of the molecule for conjugation. The NHS ester is an "activated" form of a carboxylic acid. N-hydroxysuccinimide is a weak acid, making its succinimide anion an excellent leaving group.[1] This structural feature renders the adjacent carbonyl carbon highly electrophilic and, therefore, extremely susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[1][3]

Reaction Mechanism with Primary Amines

The conjugation of this compound to a primary amine (R-NH₂) proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction is efficient, high-yielding, and forms a highly stable amide bond.[1]

Caption: Mechanism of amide bond formation.

Mechanism Steps:

-

Nucleophilic Attack: Under mildly basic conditions (optimal pH 7.2-8.5), the primary amine is deprotonated, enhancing its nucleophilicity. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester.[1]

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[1]

-

Collapse and Leaving Group Departure: The intermediate rapidly collapses. The carbon-oxygen bond of the NHS ester breaks, and the stable N-hydroxysuccinimide anion is ejected as a leaving group, which then picks up a proton from the environment. The result is the formation of a new, highly stable amide bond.[1]

The reaction is typically rapid and proceeds cleanly at room temperature. The primary competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester back to an unreactive carboxylic acid. This underscores the importance of preparing the reagent solution in an anhydrous solvent and performing the reaction efficiently.

Experimental Protocol: Conjugation to a Protein

This protocol provides a generalized workflow for labeling a protein containing accessible primary amines (lysine residues) with this compound.

Caption: General workflow for protein conjugation.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, borate, or bicarbonate buffer) at pH 7.2-8.5.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification system (dialysis tubing, size-exclusion chromatography column).

Step-by-Step Methodology:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.

-

Expertise: The buffer must be free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester. A pH of 8.0-8.5 is often optimal as it increases the deprotonation of lysine ε-amino groups without significantly accelerating hydrolysis of the NHS ester.

-

-

This compound Solution Preparation:

-

Immediately prior to use, weigh the required amount of this compound and dissolve it in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Trustworthiness: NHS esters are moisture-sensitive. Using an anhydrous solvent and preparing the solution just before addition to the protein is critical to ensure maximum reactivity.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add the calculated volume of the this compound stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.

-

Expertise: The optimal stoichiometry depends on the number of available amines on the protein and the desired degree of labeling. It should be determined empirically for each specific system.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Expertise: Lower temperatures (4°C) can be used to minimize potential protein degradation or aggregation, though the reaction rate will be slower.

-

-

Purification:

-

Following incubation, remove the unreacted this compound and the NHS byproduct.

-

For proteins, dialysis against a suitable buffer (e.g., PBS pH 7.4) or size-exclusion chromatography are the most effective methods. This step is self-validating as it ensures that any observed effect is from the conjugated molecule, not from residual, unreacted reagents.

-

Core Applications

The unique structure of this compound makes it a versatile tool in several research and development areas:

-

Peptide Synthesis: It is used as a standard building block in Boc solid-phase peptide synthesis (SPPS) to introduce a flexible β-alanine residue into a peptide chain.

-

Bioconjugation: It is widely used to link haptens, drugs, or reporter molecules (like fluorescent dyes) to antibodies, enzymes, and other proteins.[1][2] The resulting conjugate has a linker that can be further deprotected at the amine terminus for subsequent modifications.

-

Drug Development: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, this compound can serve as a component of the linker system that connects the cytotoxic payload or E3 ligase binder to the targeting moiety.[2][10]

-

Surface Modification: It can be used to functionalize amine-reactive surfaces, introducing a protected amine that can be deprotected later for the covalent attachment of other molecules.

Conclusion

This compound is a powerful and versatile chemical reagent whose value lies in its dual functionality. The amine-reactive NHS ester allows for efficient and stable conjugation to biomolecules under mild aqueous conditions, while the acid-labile Boc group provides a protected amine handle for subsequent, orthogonal chemical modifications. This combination of a stable linker, a reactive coupling group, and a removable protecting group makes this compound an indispensable tool for scientists and researchers in the design and synthesis of advanced bioconjugates, therapeutic agents, and diagnostic tools.

References

- This compound | C12H18N2O6 | CID 10684599 - PubChem - NIH. [Link]

- Boc-Ala-OSu | C12H18N2O6 | CID 11011585 - PubChem. [Link]

- Amine Boc protection-Mechanism and Reaction Setup - YouTube. [Link]

- Boc-beta-Ala-OH [3303-84-2] - Aapptec Peptides. [Link]

- Peptide Synthesis with the Boc Protecting Group - YouTube. [Link]

- Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H18N2O6 | CID 10684599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. usbio.net [usbio.net]

- 7. peptide.com [peptide.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Boc-beta-alanine N-hydroxysuccinimide Ester (CAS No. 32703-87-0)

Introduction: A Versatile Linker for Modern Bioconjugation

Boc-beta-alanine N-hydroxysuccinimide ester, commonly abbreviated as Boc-β-Ala-OSu, is a bifunctional chemical reagent with the definitive CAS number 32703-87-0 .[1][2][3] This molecule holds a pivotal position in the toolbox of chemical biologists, medicinal chemists, and materials scientists. Its utility stems from a rationally designed structure: a beta-amino acid core, an amine-protective tert-butyloxycarbonyl (Boc) group, and a highly reactive N-hydroxysuccinimide (NHS) ester.

The Boc group provides a stable, acid-labile protecting group for the amine, preventing unwanted side reactions during synthesis and conjugation.[4][5] The NHS ester, conversely, is a highly efficient activating group for the carboxylic acid, enabling facile and specific reaction with primary aliphatic amines to form robust amide bonds.[] This dual functionality makes Boc-β-Ala-OSu an invaluable building block in peptide synthesis, a versatile linker for conjugating molecules to proteins and surfaces, and a key intermediate in the development of complex therapeutic agents and diagnostics.[1][7] This guide provides an in-depth exploration of its properties, synthesis, mechanism, applications, and handling protocols.

Physicochemical Properties and Specifications

Understanding the fundamental properties of Boc-β-Ala-OSu is critical for its successful application and storage. The compound is a white to off-white crystalline powder under standard conditions.[1][3] Its stability is intrinsically linked to its reactive NHS ester moiety, which is susceptible to hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 32703-87-0 | [1][2][3][8] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [1][9] |

| Molecular Weight | 286.28 g/mol | [3][9] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 100 - 118 °C (range varies by purity) | [1][3] |

| Purity | Typically ≥97% (HPLC) | [2] |

| Solubility | Soluble in organic solvents (DMF, DMSO, CH₂Cl₂, Chloroform, Ethyl Acetate); Insoluble in water | [10][11] |

| Storage Conditions | Store desiccated at 2-8°C or ≤ -4°C; Keep sealed and away from moisture | [1][3][12] |

Expert Insight: The Criticality of Storage The primary degradation pathway for Boc-β-Ala-OSu is the hydrolysis of the NHS ester back to the parent carboxylic acid (Boc-beta-alanine) and free NHS.[13] This process is accelerated by moisture and basic pH. Therefore, stringent anhydrous storage is paramount. Always allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[13] Purging the container with an inert gas like argon or nitrogen before resealing can further extend its shelf life.

Core Chemistry: The Nucleophilic Acyl Substitution Mechanism

The reactivity of Boc-β-Ala-OSu is governed by the NHS ester group, which transforms the carboxyl group into a potent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism, targeting unprotonated primary aliphatic amines, such as the N-terminus of a polypeptide or the ε-amino group of a lysine residue.[][11]

The reaction is a two-step process:

-

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient, high-energy tetrahedral intermediate.[]

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide anion. NHS is an excellent leaving group because its negative charge is stabilized by resonance.

The final product is a highly stable amide bond, which is effectively irreversible under physiological conditions.[] The optimal pH for this reaction is a careful balance: typically between 7.2 and 8.5.[] This range is sufficiently basic to ensure a significant population of deprotonated, nucleophilic primary amines while being mild enough to minimize the competing hydrolysis of the NHS ester.

Caption: General workflow for the synthesis of Boc-β-Ala-OSu.

Exemplary Synthesis Protocol (EDCI-Mediated)

This protocol is adapted from established literature procedures. [14]1. Preparation: In a dry reaction flask under an inert atmosphere, dissolve Boc-beta-alanine (1.0 eq) and N-hydroxysuccinimide (1.2-1.5 eq) in anhydrous N,N-Dimethylformamide (DMF). 2. Cooling: Chill the mixture in an ice bath to 0-5 °C. 3. Coupling: Add EDCI hydrochloride (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the low temperature. 4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). 5. Work-up: Quench the reaction by adding cold water. Extract the aqueous mixture with ethyl acetate (3x volumes). 6. Washing: Combine the organic layers and wash sequentially with cold water and brine to remove residual DMF and water-soluble byproducts. 7. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 8. Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. [14]

Quality Control and Characterization

Purity and identity are paramount. The final product must be rigorously characterized to ensure it is free of unreacted starting materials and coupling byproducts (e.g., dicyclohexylurea if DCC is used), which could interfere with downstream applications.

| Analysis Method | Purpose | Expected Results |

| HPLC | Quantify purity | ≥97% peak area at the appropriate retention time. |

| ¹H NMR | Confirm structure and identity | Characteristic peaks corresponding to the Boc group, beta-alanine backbone, and succinimide protons. Example shifts (500MHz, CDCl₃): δ 5.10 (br s, 1H, NH), 3.52 (q, 2H, CH₂), 2.84 (s, 4H, succinimide CH₂), 2.83 (t, 2H, CH₂), 1.44 (s, 9H, Boc CH₃). [14] |

| Mass Spectrometry | Confirm molecular weight | Detection of the correct molecular ion peak (e.g., [M+Na]⁺). |

| Melting Point | Assess purity | A sharp melting point within the expected range (e.g., 110-118 °C). [1] |

Applications in Research and Drug Development

Bioconjugation: Labeling of Proteins and Antibodies

The primary application of Boc-β-Ala-OSu is the covalent modification of biomolecules. [1]It acts as a simple, flexible spacer arm to attach other molecules (e.g., fluorophores, biotin, drug payloads) to proteins.

Detailed Protocol: Labeling a Generic Antibody (IgG)

-

Antibody Preparation: Prepare a solution of the antibody (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.5-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Causality: Amine-containing buffers like Tris will compete for reaction with the NHS ester, reducing labeling efficiency.

-

Reagent Preparation: Immediately before use, dissolve Boc-β-Ala-OSu in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM). Causality: The NHS ester hydrolyzes in aqueous solution, so the stock must be prepared in a dry organic solvent and added to the aqueous protein solution immediately.

-

Conjugation Reaction: Add a calculated molar excess of the Boc-β-Ala-OSu solution to the stirring antibody solution. A typical starting point is a 10- to 20-fold molar excess of reagent over protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C, with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted reagent and byproducts from the labeled antibody conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

-

Validation: Characterize the extent of labeling using techniques like MALDI-TOF mass spectrometry or by quantifying the attached molecule if it has a unique spectroscopic signature.

Peptide Synthesis and Modification

In solid-phase or solution-phase peptide synthesis, Boc-β-Ala-OSu can be used to introduce a non-canonical beta-amino acid spacer. [1]This can alter the peptide's secondary structure, improve its proteolytic stability, or provide a flexible linker between functional domains. After coupling, the Boc group can be selectively removed with a mild acid like trifluoroacetic acid (TFA) to reveal a free amine for further elongation or modification. [4]

Surface Modification and Materials Science

The reagent is used to functionalize surfaces that have been pre-activated with primary amines. This is a common strategy in the development of biosensors, diagnostic arrays, and biocompatible materials, where the surface is coated with the linker to facilitate the subsequent attachment of capture proteins, enzymes, or other biological entities. [1]

Safety, Handling, and Storage

As a reactive chemical, proper handling of Boc-β-Ala-OSu is essential for both user safety and reagent integrity.

-

Safety Precautions: The compound may cause skin and eye irritation. [3][8]Always handle it in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12][15]* Handling: Use clean, dry spatulas and glassware. Avoid creating dust. As mentioned, always allow the vial to warm to room temperature before opening to prevent moisture contamination. [13]* Storage: The reagent is best stored long-term at ≤ -4 °C, sealed tightly in its container with a desiccant. [1]For short-term use, storage at 2-8 °C is also acceptable. [3]Avoid repeated freeze-thaw cycles.

Conclusion

Boc-beta-alanine N-hydroxysuccinimide ester is a cornerstone reagent whose value is defined by its chemical precision. The strategic placement of an acid-labile Boc protecting group and a highly reactive, amine-specific NHS ester makes it an exceptionally versatile tool. For professionals in drug development and life sciences research, a thorough understanding of its properties, reaction mechanism, and handling requirements is key to leveraging its full potential in creating novel peptide therapeutics, advanced antibody-drug conjugates, and innovative biomaterials.

References

- Chemsrc. (2025). CAS#:34404-33-6 | Boc-D-alanine N-hydroxy succinimide ester.

- AAPPTec, LLC. (n.d.). Safety Data Sheet - Boc-L-β-homoalanine.

- J&K Scientific LLC. (n.d.). Boc-L-phenylalanine N-hydroxysuccinimide ester | 3674-06-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10684599, Boc-Beta-Ala-OSu.

- ResearchGate. (n.d.). Reaction scheme of the NHS ester synthesis of Boc-glycine and Boc-alanine.

- Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 32703-87-0 [amp.chemicalbook.com]

- 4. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | 32703-87-0 [chemicalbook.com]

- 9. This compound | C12H18N2O6 | CID 10684599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. peptide.com [peptide.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

Navigating the Practicalities of Boc-Beta-Ala-OSu: A Technical Guide to its Physical Properties and Solubility for Researchers

In the landscape of bioconjugation and peptide synthesis, the careful selection and handling of reagents are paramount to achieving reproducible and reliable results. Among the vast array of crosslinking agents, N-Boc-β-alanine N-hydroxysuccinimide ester (Boc-Beta-Ala-OSu) has emerged as a valuable tool for introducing a protected beta-amino acid spacer. This technical guide provides an in-depth exploration of the physical appearance and solubility of this compound, offering field-proven insights and practical protocols to empower researchers in drug development and other scientific endeavors.

Core Characteristics: A First Look at this compound

This compound is a derivative of β-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This dual functionality makes it an ideal reagent for conjugation to primary amines on biomolecules.

Physical Appearance: In its solid state, this compound typically presents as a white to off-white crystalline powder or solid .[1][2] The visual consistency of the material is a primary indicator of its purity. Any significant deviation in color, such as a yellow or brownish tint, may suggest degradation or the presence of impurities and warrants further investigation before use.

Molecular Properties: A foundational understanding of its molecular properties is crucial for accurate experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [3] |

| Molecular Weight | 286.28 g/mol | [3] |

| Melting Point | 110 - 118 °C | [1] |

The Critical Factor: Solubility Profile of this compound

The solubility of a reagent dictates its utility in various reaction conditions. While precise quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its structural components—the Boc-protected amino acid and the NHS ester—and from practical laboratory experience with similar compounds.[4]

The molecule possesses both hydrophobic (Boc group) and polar (ester and succinimide rings) characteristics, leading to a nuanced solubility profile.

| Solvent | Qualitative Solubility | Rationale & Practical Considerations |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, DMSO is an excellent choice for preparing high-concentration stock solutions of this compound.[4][5] It effectively solvates the entire molecule. Stock solutions in anhydrous DMSO are relatively stable when stored properly.[6] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that readily dissolves this compound.[4][5] It is a common solvent for peptide synthesis and bioconjugation reactions. Anhydrous DMF is crucial to prevent hydrolysis of the NHS ester.[7] |

| Dichloromethane (DCM) | Soluble | A less polar organic solvent, DCM can be used, particularly in purely organic synthesis applications. |

| Dioxane | Soluble | Synthesis protocols have reported the use of dioxane, indicating good solubility.[2][8] |

| Ethanol | Sparingly Soluble to Soluble | The solubility in alcohols like ethanol is moderate. While it can be used as a co-solvent, achieving high concentrations may be difficult. |

| Water | Sparingly Soluble / Prone to Hydrolysis | This compound has very limited solubility in aqueous buffers.[9] More importantly, the NHS ester is highly susceptible to hydrolysis in aqueous environments, which is a major competing reaction to the desired amidation.[9][10] Direct dissolution in aqueous buffers is not recommended for creating stock solutions. |

Causality Behind Solubility: The bulky, non-polar tert-butyl group of the Boc protecting group contributes to its solubility in organic solvents. The polar NHS ester and the amide linkage provide some affinity for polar aprotic solvents like DMSO and DMF. The overall limited solubility in water is a consequence of the hydrophobic Boc group and the molecule's crystalline nature.

Experimental Workflow: From Vial to Reaction

Proper handling and dissolution are critical to preserving the reactivity of this compound. The following diagram and protocol outline a self-validating system for preparing a stock solution and initiating a conjugation reaction.

Caption: Experimental workflow for handling and using this compound.

Protocol for Preparing a this compound Stock Solution

This protocol ensures the integrity of the reagent by minimizing exposure to moisture.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis of the NHS ester.[7][11]

-

Weighing: In a well-ventilated area, quickly weigh the desired amount of this compound into a suitable container. Minimize the time the vial is open.

-

Dissolution: Immediately add the appropriate volume of anhydrous DMSO or DMF to the weighed solid. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of anhydrous solvent.

-

Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

-

Use and Storage: It is highly recommended to use the freshly prepared stock solution immediately.[11] If short-term storage is necessary, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C under an inert atmosphere.[6]

The Chemistry of Stability: Understanding Hydrolysis

The primary pathway for the degradation of this compound in the presence of water is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is a significant competitor to the desired aminolysis reaction with the target biomolecule.[9]

Caption: Competing reaction pathways for this compound.

The rate of hydrolysis is significantly influenced by pH. While relatively slow at acidic pH, the rate increases substantially in neutral and, particularly, in alkaline conditions.[10] Therefore, while the aminolysis reaction is more efficient at a slightly basic pH (7.2-8.5) due to the deprotonation of the primary amine, this also accelerates the competing hydrolysis. A careful balance must be struck to maximize conjugation efficiency.

Conclusion and Best Practices

A thorough understanding of the physical appearance and solubility of this compound is fundamental to its successful application in research and development. As a white to off-white solid, its visual integrity should be the first checkpoint. Its solubility in anhydrous polar aprotic solvents like DMSO and DMF allows for the convenient preparation of stock solutions, which should always be freshly made for optimal reactivity. The ever-present challenge of hydrolysis necessitates meticulous handling to exclude moisture and a well-considered experimental design that balances the pH requirements for aminolysis against the rate of ester degradation. By adhering to the protocols and principles outlined in this guide, researchers can confidently employ this compound to advance their scientific objectives.

References

- Atherton, E., & Wellings, D. A. (2004). The β-Alanine Problem. In Solid Phase Peptide Synthesis: A Practical Approach (pp. 85-87). Oxford University Press.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10684599, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11011585, Boc-Ala-OSu.

- ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?.

- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.

- Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester.

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. [Link]

- Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]

- De Vleeschouwer, M., et al. (2017). Reactivity of 3-Oxo-β-lactams with Respect to Primary Amines—An Experimental and Computational Approach. European Journal of Organic Chemistry, 2017(46), 6866-6874. [Link]

- Royal Society of Chemistry. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6271-6277. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 32703-87-0 [chemicalbook.com]

- 3. This compound | C12H18N2O6 | CID 10684599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 32703-87-0 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 11. broadpharm.com [broadpharm.com]

The Versatility of Boc-Beta-Ala-OSu: A Technical Guide for Advanced Research Applications

Abstract

N-tert-butoxycarbonyl-β-alanine N-succinimidyl ester, commonly referred to as Boc-Beta-Ala-OSu, is a bifunctional linker that has become an indispensable tool in modern biochemical and pharmaceutical research. Its unique structure, featuring a temporary Boc protecting group and a highly reactive N-hydroxysuccinimide (NHS) ester, provides a versatile platform for a myriad of applications. This technical guide offers an in-depth exploration of the core applications of this compound, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices. We will delve into its pivotal role in peptide synthesis, bioconjugation, surface modification of materials, and the construction of innovative drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful chemical linker.

Fundamental Properties and Reaction Mechanism of this compound

This compound is a derivative of β-alanine, a naturally occurring beta-amino acid. The molecule is strategically modified with two key functional groups: the tert-butyloxycarbonyl (Boc) group and the N-hydroxysuccinimide (OSu) ester.

-

The Boc Protecting Group: The Boc group serves as a temporary shield for the amino functionality of β-alanine.[1][2] This protection is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions at the amine group.[3] The Boc group is stable under a variety of conditions but can be readily removed using moderate acids, typically trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl protection strategy in SPPS.[3][4]

-

The N-Hydroxysuccinimide (OSu) Ester: The OSu moiety is an excellent activating group for the carboxyl function of β-alanine.[5] It renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines.[5] This reactivity is the basis for its widespread use in bioconjugation, where it efficiently forms stable amide bonds with amine-containing biomolecules.[2]

Reaction Mechanism with Primary Amines:

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is highly pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[5]

Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.

Key Applications in Research

Peptide Synthesis: A Flexible Linker in SPPS

In solid-phase peptide synthesis (SPPS), this compound serves as a valuable building block, particularly as a flexible linker or spacer.[2] Its incorporation into a peptide sequence can introduce conformational flexibility, which can be critical for the biological activity of the peptide. The β-alanine structure is simpler than that of α-amino acids, lacking a chiral center, which can simplify synthesis and analysis.

Detailed Protocol for Incorporating this compound as a Linker in Boc-SPPS:

This protocol assumes a standard manual Boc-SPPS workflow on a Merrifield resin.

-

Resin Swelling:

-

Place the desired amount of Merrifield resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection of the Growing Peptide Chain:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.

-

Agitate for an additional 20-30 minutes for complete deprotection.

-

Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Wash the resin thoroughly with DCM.

-

-

Coupling of this compound:

-

Dissolve 2-4 equivalents of this compound in N,N-dimethylformamide (DMF).

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to facilitate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation:

-

Repeat the deprotection, neutralization, and coupling cycles with the subsequent Boc-protected amino acids until the desired peptide sequence is assembled.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Boc deprotection, wash and dry the resin.

-

Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for incorporating this compound as a linker in Boc-SPPS.

Bioconjugation: Covalent Modification of Biomolecules

This compound is extensively used in bioconjugation to link small molecules, such as fluorescent dyes, drugs, or biotin, to proteins, antibodies, and other biomolecules.[2] The β-alanine spacer can provide steric separation between the biomolecule and the attached moiety, which can be crucial for maintaining the biological activity of both components.

Detailed Protocol for Antibody-Dye Conjugation:

This protocol describes the labeling of a monoclonal antibody with a fluorescent dye that has a primary amine for conjugation.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Amine-reactive fluorescent dye

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Preparation:

-

Ensure the mAb solution is at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

-

This compound-Dye Conjugate Preparation:

-

Dissolve the amine-reactive dye in anhydrous DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of this compound to the dye solution.

-

Add a small amount of a non-nucleophilic base like DIEA to catalyze the reaction.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored by TLC or LC-MS.

-

Self-validating step: Confirm the formation of the Boc-Beta-Ala-Dye conjugate. The Boc group can be removed with TFA, and the resulting primary amine can be reacted with a reporter molecule to confirm the initial reaction.

-

-

Antibody Conjugation:

-

Add the desired molar excess of the Boc-Beta-Ala-Dye conjugate solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (conjugate:antibody) is recommended.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove unreacted dye conjugate and byproducts by SEC. The antibody-dye conjugate will elute in the earlier fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the dye.

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.[6]

-

| Parameter | Typical Value/Range | Rationale |

| Reaction pH | 8.3 - 8.5 | Ensures deprotonation of lysine ε-amino groups for efficient nucleophilic attack, while minimizing hydrolysis of the NHS ester.[5] |

| Molar Ratio (Linker:Dye) | 1.5:1 - 2:1 | A slight excess of the linker ensures complete conversion of the amine-reactive dye. |

| Molar Ratio (Conjugate:Antibody) | 10:1 - 20:1 | This excess drives the reaction towards conjugation, but may need optimization to control the degree of labeling and avoid protein precipitation. |

| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer reaction times at lower temperatures can improve conjugation efficiency and minimize protein degradation. |

| Quenching Agent | Tris or Glycine | These primary amine-containing molecules effectively cap any unreacted NHS esters. |

Table 1: Key parameters for antibody-dye conjugation using this compound.

Surface Modification of Materials

This compound is a valuable tool for the surface functionalization of various materials, including nanoparticles and polymer substrates, to impart specific biological activities.[7][8] The β-alanine linker can provide a hydrophilic spacer, which can improve the biocompatibility of the material.

Application Example: Functionalization of Silica Nanoparticles for Cell Targeting

-

Amine Functionalization of Silica Nanoparticles (SiNPs):

-

Treat bare SiNPs with an aminosilane reagent (e.g., (3-aminopropyl)triethoxysilane) to introduce primary amine groups onto the surface.

-

-

Conjugation of this compound:

-

Disperse the amine-functionalized SiNPs in an appropriate buffer (e.g., PBS, pH 7.4).

-

Add a solution of this compound in DMF or DMSO to the SiNP dispersion.

-

Allow the reaction to proceed for several hours at room temperature with stirring.

-

Wash the nanoparticles extensively to remove unreacted linker.

-

-

Deprotection of the Boc Group:

-

Treat the Boc-Beta-Ala-functionalized SiNPs with a TFA/DCM solution to expose the terminal primary amine of the β-alanine linker.

-

Wash the nanoparticles thoroughly to remove TFA.

-

-

Conjugation of a Targeting Ligand:

-

The newly exposed amine groups can then be used to conjugate a targeting ligand (e.g., a peptide or antibody) that has a reactive group such as an NHS ester. This creates a targeted nanoparticle for specific cell recognition.[7]

-

Caption: Workflow for the surface functionalization of silica nanoparticles using this compound.

Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems, including prodrugs and dendrimer-based carriers.[2][9]

Application in Prodrug Design:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. This compound can be used to synthesize prodrugs by linking a drug molecule to a targeting moiety or a solubility-enhancing group. The β-alanine linker can be designed to be cleavable under specific physiological conditions (e.g., by enzymes), releasing the active drug at the target site.[10]

Application in Dendrimer-Based Drug Delivery:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure.[11] The surface of a dendrimer can be functionalized with numerous copies of a drug or targeting ligand. This compound can be used to attach these molecules to the dendrimer surface.

Example Workflow:

-

Dendrimer Surface Modification: Start with a dendrimer that has primary amine surface groups (e.g., PAMAM dendrimer).

-

Linker Attachment: React the dendrimer with an excess of this compound to attach the linker to the surface amines.

-

Boc Deprotection: Remove the Boc groups with TFA to expose the terminal amines of the β-alanine linkers.

-

Drug Conjugation: Conjugate a drug molecule with a reactive group (e.g., an NHS ester) to the exposed amines on the dendrimer surface. This results in a high-payload drug delivery system.[12]

Conclusion

This compound is a remarkably versatile chemical tool with broad applications in cutting-edge research. Its well-defined structure and predictable reactivity allow for the precise construction of complex biomolecular architectures. From serving as a flexible spacer in peptide synthesis to enabling the targeted delivery of therapeutics, this compound empowers researchers to design and execute sophisticated experiments. The protocols and insights provided in this guide are intended to serve as a robust foundation for leveraging the full potential of this invaluable reagent in the pursuit of scientific discovery and therapeutic innovation.

References

- This compound | C12H18N2O6 | CID 10684599. PubChem - NIH. [Link]

- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu.

- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Pl

- Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology. [Link]

- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC - NIH. [Link]

- Conjugation of Fluorochromes to Monoclonal Antibodies. PMC - NIH. [Link]

- Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PMC - NIH. [Link]

- Surface Modification of Silica with β-Alanine Derivatives for Unique Applications in Liquid Chrom

- A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. MDPI. [Link]

- Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. PubMed. [Link]

- Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH. [Link]

- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms.

- A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cycliz

- Methods of Enzyme Immobilization on Various Supports.

- Properties of NHS and sulfo-NHS.

- Antibody Conjug

- Dendrimer-Based Drug Delivery Systems for Brain Targeting. MDPI. [Link]

- Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Pl

- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Pl

- From Synthesis to Characterization of Site-Selective PEGyl

- Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]

- Mass Spectrometry and Proteomics.

- How to Immobilize Enzymes on Solid Supports. LinkedIn. [Link]

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

- Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantit

- Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acryl

- Biochemically functionalized silica nanoparticles. Analyst (RSC Publishing). [Link]

- T Cell-Association of Carboxy-Terminal Dendrimers with Different Bound Numbers of Phenylalanine and Their Applic

- Targeted prodrug design to optimize drug delivery. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Targeted prodrug design to optimize drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of Boc-Beta-Ala-OSu in Bioconjugation

Introduction: The Strategic Role of Boc-Beta-Ala-OSu in Modern Bioconjugation

In the landscape of drug development and proteomics, the ability to selectively and stably link molecules to proteins, peptides, and other biomolecules is paramount. This process, known as bioconjugation, underpins the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes, and a myriad of other essential research tools.[1][2] this compound (N-Boc-β-alanine N-hydroxysuccinimide ester) has emerged as a valuable reagent in this field, offering a strategic combination of a readily reactive amine-specific functional group with a temporarily masked amino group. This dual functionality provides researchers with precise control over the conjugation process, enabling the introduction of a flexible linker that can be further modified post-conjugation.

This guide provides a comprehensive exploration of the mechanism of action of this compound, offering not just procedural steps but also the underlying chemical principles and strategic considerations essential for successful bioconjugation. We will delve into the nuanced interplay of reaction conditions, the critical role of the Boc protecting group, and provide field-proven protocols for its application and subsequent deprotection.

Core Mechanism: A Tale of Two Moieties

The efficacy of this compound in bioconjugation is rooted in the distinct functionalities of its two key components: the N-hydroxysuccinimide (NHS) ester and the tert-butyloxycarbonyl (Boc) protecting group.

The Amine-Reactive Engine: The N-Hydroxysuccinimide Ester

The N-hydroxysuccinimide ester is a well-established and highly efficient functional group for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, irreversible amide bond.[5][]

The utility of the NHS ester lies in its ability to activate the carboxylic acid of the β-alanine linker, making it significantly more susceptible to nucleophilic attack by the relatively weak nucleophile of a primary amine under physiological conditions.[7] The N-hydroxysuccinimide is an excellent leaving group because it is the conjugate base of a weak acid, and its departure is entropically favored.[5]

Figure 1: Mechanism of NHS ester reaction with a primary amine.

A critical parameter governing this reaction is pH. The reaction is strongly pH-dependent, with an optimal range typically between pH 8.3 and 8.5.[8][9] At lower pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.[10] Conversely, at higher pH, the competing reaction of NHS ester hydrolysis becomes significant, where water acts as a nucleophile, converting the NHS ester to an unreactive carboxylic acid and reducing the overall conjugation efficiency.[11][12]

| pH | Amine Reactivity | NHS Ester Stability (Half-life) | Outcome |

| < 7.0 | Low | High (hours at 0°C)[4] | Inefficient conjugation due to protonated amines. |

| 7.2-8.0 | Moderate | Moderate | Slower conjugation, may require longer reaction times. |

| 8.3-8.5 | Optimal | Lower | Optimal balance for efficient conjugation.[8][9] |

| > 9.0 | High | Low (minutes at 4°C)[11] | Rapid hydrolysis of NHS ester outcompetes conjugation, reducing yield. |

Table 1: Influence of pH on NHS Ester Conjugation.

The Orthogonal Shield: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine of the β-alanine linker.[13][14] Its role is to prevent this amine from participating in unwanted side reactions, such as polymerization, during the initial conjugation step. The Boc group is stable under the slightly basic conditions required for the NHS ester reaction, providing essential orthogonality.[15]

The true strategic advantage of the Boc group is its facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).[16] This deprotection step is a clean and efficient acid-catalyzed elimination reaction that proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[16]

-

Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[16][17]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[16][17]

-

Formation of the Amine Salt: The newly liberated primary amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[16]

Figure 2: Mechanism of TFA-mediated Boc deprotection.

This deprotection unmasks a primary amine on the now-conjugated linker, making it available for subsequent modification. This two-step approach allows for the introduction of a second molecule at a defined location, a strategy invaluable in the construction of complex bioconjugates.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the success of each stage.

Protocol 1: Conjugation of this compound to a Protein

This protocol details the labeling of a protein with the Boc-protected β-alanine linker.

1. Reagent Preparation:

- Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusted to pH 8.3-8.5.[8] Note: Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with the NHS ester.[9]

- This compound Stock Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[12] Ensure the DMF is of high quality and amine-free to prevent premature reaction of the NHS ester.[8]

2. Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar excess may need to be determined empirically for each specific protein.

- Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[8][9] The lower temperature can help to minimize hydrolysis of the NHS ester and preserve the stability of sensitive proteins.

3. Purification of the Boc-Protected Conjugate:

- Remove the unreacted this compound and the N-hydroxysuccinimide byproduct via gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[9]

- Validation: Characterize the purified conjugate using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the Boc-β-alanine moiety (mass increase of 171.2 Da per conjugation). The degree of labeling can be quantified if a chromophore is involved or through mass spectrometry analysis.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine on the linker.

1. Preparation of Deprotection Cocktail:

- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16] TIS acts as a scavenger to quench the tert-butyl cations generated during deprotection, preventing potential side reactions with sensitive amino acid residues like tryptophan. This reaction must be performed in a well-ventilated fume hood.[16]

2. Deprotection Reaction:

- For a conjugate in solution, lyophilize the sample to dryness.

- Resuspend the dried conjugate in the TFA cleavage cocktail. A typical ratio is 10 mL of cocktail per gram of peptide-resin, which can be adapted for soluble conjugates.[16]

- Incubate at room temperature for 2-4 hours with gentle agitation.[16]

3. Product Recovery and Purification:

Precipitate the deprotected conjugate by adding the TFA mixture dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the TFA mixture).[16]

Centrifuge to pellet the precipitated conjugate, wash with cold diethyl ether, and dry under vacuum.

Purify the deprotected conjugate using gel filtration or dialysis to remove residual TFA and scavengers.

Validation: Confirm the removal of the Boc group via MALDI-TOF mass spectrometry (mass decrease of 100.1 Da per deprotection). The presence of a free primary amine can be confirmed using an amine-reactive colorimetric assay such as the ninhydrin test.

Figure 3: Experimental workflow for bioconjugation using this compound.

Conclusion: A Versatile Tool for Controlled Bioconjugation

This compound stands as a testament to the power of strategic chemical design in bioconjugation. By combining a highly reliable amine-reactive NHS ester with an orthogonally protected amine, this reagent provides a robust and versatile platform for the controlled, stepwise assembly of complex biomolecular architectures. A thorough understanding of the underlying reaction mechanisms, particularly the critical influence of pH on the NHS ester reaction and the acidic conditions required for Boc deprotection, is essential for leveraging its full potential. The protocols and validation checkpoints outlined in this guide provide a framework for researchers, scientists, and drug development professionals to confidently and successfully implement this compound in their workflows, paving the way for innovations in therapeutics and diagnostics.

References

- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).

- Mastering Bioconjugation with N-Hydroxysuccinimide Esters. (n.d.).

- Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).

- Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids - PubMed. (2022).

- Amine-Based Conjugation - Creative Biogene IntegrateRNA. (n.d.).

- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific. (n.d.).

- Bioconjugation - Wikipedia. (n.d.).

- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).

- Chemical Conjugation - Creative Biolabs. (n.d.).

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013).

- Boc-Ala-OSu [3392-05-0] - Aapptec Peptides. (n.d.).

- Understanding Boc-Ala-OSu: Properties, Synthesis, and Sourcing Strategies. (n.d.).

- This compound | C12H18N2O6 | CID 10684599 - PubChem - NIH. (n.d.).

- Reaction pathway for BOC amine formation under mild reaction conditions - ResearchGate. (n.d.).

- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu - ResearchGate. (2008).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed. (2008).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bioconjugation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

The Strategic Shield: An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic use of protecting groups is a foundational pillar of success. Among the arsenal of available chemical shields, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool, particularly in the intricate art of peptide synthesis and the broader landscape of pharmaceutical development. Its widespread adoption is a testament to its remarkable balance of stability and liability—robust enough to withstand a variety of reaction conditions, yet readily cleaved under specific and mild acidic protocols.[1][2]

This guide provides a comprehensive technical exploration of the Boc protecting group, moving beyond simple procedural descriptions to delve into the mechanistic underpinnings, strategic considerations, and practical applications that empower chemists to wield this versatile tool with precision and confidence.

Core Principles of the Boc Protecting Group: A Tale of Stability and Selective Lability

The efficacy of the Boc group stems from its chemical nature as a carbamate, formed by the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[1] This transformation effectively masks the nucleophilicity and basicity of the amine, rendering it inert to a wide range of reagents and reaction conditions that would otherwise be incompatible with a free amino group.[1][3][4][5]

The true power of the Boc group, however, lies in its orthogonality to other widely used protecting groups.[1][6] In the context of complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), orthogonality is the ability to selectively remove one protecting group in the presence of others.[7][8] The Boc group is stable under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to cleave the benzyloxycarbonyl (Cbz or Z) group.[1][6][9] This differential reactivity allows for a programmed and highly controlled sequence of bond-forming and deprotection steps, which is the essence of modern synthetic chemistry.[7][8]

Key Attributes of the Boc Group:

| Attribute | Description | Implication in Synthesis |

| Acid Lability | Cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[6][10][11] | Allows for selective deprotection without affecting other acid-sensitive groups. |

| Base Stability | Stable to most basic conditions.[6][12][13] | Orthogonal to base-labile protecting groups like Fmoc. |

| Nucleophile Resistance | Generally stable towards a wide range of nucleophiles.[6][12] | Enables a broad scope of subsequent chemical transformations. |

| Hydrogenolysis Stability | Resistant to catalytic hydrogenation.[3][6] | Orthogonal to hydrogenolysis-labile groups like Cbz. |

The Mechanism of Action: A Step-by-Step Look at Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[1][14] The reaction is typically carried out in the presence of a base, although it can proceed without one.[6][15]

Mechanism of Boc Protection:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][9][15]

-

Formation of a Tetrahedral Intermediate: This initial attack forms an unstable tetrahedral intermediate.[1]

-

Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[1][15] This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6][15]

-

Proton Transfer: The generated tert-butoxide or another base present in the reaction mixture deprotonates the newly formed carbamate, yielding the final N-Boc protected amine.[9]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols: A Practical Guide

The following protocols provide standardized procedures for the protection and deprotection of amines using the Boc group. It is imperative to perform these reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a widely applicable method for the Boc protection of primary amines in solution.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in the chosen solvent (DCM or THF) to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the base (TEA or DIPEA, 1.1–1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add Boc anhydride (1.1 equivalents) portion-wise to the stirred solution. [1]4. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1–4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected amine.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Standard Boc Deprotection in Solution using TFA

This protocol describes the standard procedure for removing a Boc group from a protected amine in solution.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M. [16]2. Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate and minimize potential side reactions. [16]3. Addition of TFA: Slowly add TFA (5–10 equivalents) to the stirred solution. For more sensitive substrates, a solution of 20-50% TFA in DCM can be used. [11][17][18]4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1–2 hours, often indicated by the cessation of CO₂ evolution. [9][11]5. Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in removing residual TFA. [1] * The resulting amine is typically obtained as the TFA salt. [1]To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild base such as saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the free amine.

-

Strategic Applications in Peptide Synthesis and Drug Development

The Boc group has been instrumental in the advancement of peptide synthesis, particularly in the early development of Solid-Phase Peptide Synthesis (SPPS). [2][6]In the Boc/Bzl (benzyl) strategy for SPPS, the temporary Nα-amino protection is provided by the acid-labile Boc group, while side-chain protection is afforded by more acid-stable benzyl-based groups. [2]The Boc group is removed at each cycle with TFA, and the final peptide is cleaved from the resin with a stronger acid like hydrofluoric acid (HF), which also removes the side-chain protecting groups. [19][20] While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, Boc-based SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain ester and thioester moieties. [19][20]

Potential Side Reactions and Mitigation Strategies

Despite its robustness, the use of the Boc group is not without potential pitfalls. Awareness of these side reactions is crucial for ensuring high yields and purity.

Side Reactions during Deprotection

The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation. [21][22]This electrophilic species can alkylate nucleophilic residues in the substrate, particularly the side chains of tryptophan, methionine, cysteine, and tyrosine. [21][22] Mitigation:

To prevent these unwanted alkylation reactions, scavengers are added to the deprotection cocktail. [10][21]These are molecules that are more nucleophilic than the substrate and can effectively trap the tert-butyl cation. [23]

| Scavenger | Target Residue(s) | Typical Concentration |

|---|---|---|

| Triisopropylsilane (TIS) | General, Tryptophan | 2.5–5% |

| Thioanisole | General | 2.5–5% |

| Water | General | 2.5–5% |

| Phenol | General | 2.5–5% |

Incomplete Deprotection

In some cases, particularly in SPPS, incomplete removal of the Boc group can occur, leading to deletion sequences in the final peptide. [18]This can be due to insufficient resin swelling or steric hindrance. [18] Mitigation:

-

Ensure adequate swelling of the resin in the deprotection solvent. [18]* Increase the deprotection time or perform a double deprotection.

-

Use a higher concentration of TFA.

Conclusion: The Enduring Legacy of the Boc Group

The tert-butoxycarbonyl protecting group remains a cornerstone of modern organic synthesis. Its unique combination of stability, ease of introduction and removal, and orthogonality to other key protecting groups has solidified its place in the synthetic chemist's toolbox. A deep understanding of its underlying mechanisms, coupled with a practical knowledge of experimental protocols and potential side reactions, empowers researchers to leverage the full potential of this versatile chemical shield in the pursuit of complex molecular architectures, from novel therapeutics to advanced materials.

References

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. 2013.

- Fiveable. Orthogonal Protection Definition.

- Chemistry Steps. Boc Protecting Group for Amines.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

- Chemistry LibreTexts. Peptide Synthesis.

- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.

- Organic Chemistry Portal. Protective Groups.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.

- National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- The Baran Laboratory, Scripps Research. Protecting Groups.

- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- ResearchGate. Is the protecting group boc of the amino group stable at 37°C?.

- PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.

- Common Organic Chemistry. Boc Deprotection - TFA.

- Reddit. Why is boc stable to hydrolysis under basic conditions?.

- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- J&K Scientific LLC. BOC Protection and Deprotection.

- PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. media.neliti.com [media.neliti.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. fiveable.me [fiveable.me]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]